molecular formula C12H16Cl2N2 B13200271 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane

1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane

Cat. No.: B13200271
M. Wt: 259.17 g/mol
InChI Key: VMYQLMWFBQMNIP-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane is a diazepane-based chemical compound of significant interest in medicinal chemistry and neuroscience research. This derivative features a 3,4-dichlorophenyl moiety attached to the 1-position and a methyl group at the 5-position of the 1,4-diazepane ring system, a structure known for its potential bioactivity . With a molecular formula of C₁₂H₁₆Cl₂N₂ and a molecular weight of 259.18 g/mol, this compound is part of a class of molecules investigated for their interactions with central nervous system (CNS) targets . Researchers utilize this compound primarily as a key intermediate or pharmacophore in the design and synthesis of novel therapeutic agents, particularly those targeting neurological and psychiatric disorders. Its structural framework is closely related to other bioactive diazepane derivatives documented in scientific literature, including 1-(3,4-Dichlorophenyl)-1,4-diazepane and 1-(3-Chlorophenyl)-5-methyl-1,4-diazepane, suggesting potential application in studying receptor binding profiles and signal transduction mechanisms . The dichlorophenyl substitution pattern is a common feature in compounds with reported biological activity, making this derivative a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery programs . Available physical form, purity, and specific storage conditions may vary by batch. This product is labeled "For Research Use Only" and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, in accordance with their institution's chemical hygiene plan.

Properties

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-5-methyl-1,4-diazepane

InChI

InChI=1S/C12H16Cl2N2/c1-9-4-6-16(7-5-15-9)10-2-3-11(13)12(14)8-10/h2-3,8-9,15H,4-7H2,1H3

InChI Key

VMYQLMWFBQMNIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CCN1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Alkylation of 5-Methyl-1,4-diazepane with 3,4-Dichlorobenzyl Halides

A common approach involves the nucleophilic substitution reaction where 5-methyl-1,4-diazepane acts as a nucleophile to displace a halide (usually bromide or chloride) from a 3,4-dichlorobenzyl halide.

Reaction Scheme:

$$
\text{5-methyl-1,4-diazepane} + \text{3,4-dichlorobenzyl bromide} \xrightarrow[\text{solvent}]{\text{base}} \text{1-(3,4-dichlorophenyl)-5-methyl-1,4-diazepane}
$$

Typical Conditions:

  • Solvent: Acetonitrile or DMF
  • Base: Potassium carbonate or sodium hydride
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours (4–24 h)

Notes:

  • The reaction proceeds via an SN2 mechanism.
  • Purification is typically achieved by column chromatography or recrystallization.
  • Yields reported in literature range from 70% to 90% depending on conditions.

Amide Coupling Followed by Reduction (Indirect Route)

Another method involves coupling a protected diazepane derivative with 3,4-dichlorophenyl carboxylic acid derivatives to form an amide intermediate, followed by reduction to the target amine.

Example from Literature:

  • tert-butyl 1,4-diazepane-1-carboxylate is coupled with 3,4-dichlorobenzoic acid using coupling agents such as HATU and DIPEA in DMF.
  • The resulting Boc-protected amide is then deprotected and reduced to yield the target compound.

This method is useful for introducing additional functional groups or for analog synthesis but is more complex than direct alkylation.

Experimental Data and Characterization

Parameter Data (Example)
Molecular Formula C12H16Cl2N2
Molecular Weight ~255.18 g/mol
NMR (1H, DMSO-d6, 400 MHz) Aromatic protons: 7.0–7.8 ppm; Methyl (CH3): ~2.0 ppm; Diazepane ring protons: 2.5–3.5 ppm
LC-MS (ESI) [M + H]+ = 257.1 m/z
Yield 75–90% (depending on method and scale)

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
Direct Alkylation Simple, straightforward, fewer steps Possible side reactions, needs pure reagents 75–90
Amide Coupling + Reduction Allows structural modifications, versatile Multi-step, longer reaction times 60–80

Literature Sources and Research Findings

  • A study on diazepane derivatives for dopamine receptor ligands highlights the importance of aryl substitution patterns and synthetic flexibility via alkylation and amide coupling routes (PMC article on ligands for D2-like receptors).
  • Recent medicinal chemistry research demonstrates the use of HATU-mediated amide coupling for diazepane scaffolds, although with different aryl groups, indicating the adaptability of this method to 3,4-dichlorophenyl substituents.
  • The alkylation of 1,4-diazepane derivatives with dichlorobenzyl halides is a well-established method documented in various synthetic protocols, providing reliable access to N-aryl diazepanes.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The diazepane ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane and analogous 1,4-diazepane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications Reference
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane C₁₂H₁₆Cl₂N₂ 259.17 3,4-dichlorophenyl, 5-methyl High lipophilicity; potential CNS activity
1-(3,4-Difluorophenyl)-5-methyl-1,4-diazepane C₁₂H₁₆F₂N₂ ~241.27 (calculated) 3,4-difluorophenyl, 5-methyl Smaller halogens; enhanced metabolic stability?
2,7-Bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one C₁₉H₂₀Cl₂N₂O 375.29 (calculated) 4-chlorophenyl (x2), 3,3-dimethyl, 5-ketone Ketone enables H-bonding; crystallographically characterized
(R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate C₁₅H₂₀N₂O₂ 260.34 (calculated) Benzyl ester, 5-methyl, R-configuration Ester group increases lipophilicity
1-(3-Phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane C₁₃H₁₆N₄S 260.36 (calculated) Thiadiazole ring, phenyl Sulfur heterocycle; potential for π-π interactions

Key Structural and Functional Insights

Halogen Substitution Effects

  • The dichlorophenyl group in the target compound confers greater lipophilicity and electron-withdrawing effects compared to the difluorophenyl analog (). Chlorine’s larger atomic radius may enhance van der Waals interactions with hydrophobic receptor pockets, whereas fluorine’s smaller size and higher electronegativity could improve metabolic stability .
  • The 3,4-dichloro substitution pattern is distinct from the 4-chloro groups in 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one (), which may alter binding orientation in biological targets .

The benzyl ester in (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate enhances lipophilicity, favoring blood-brain barrier penetration, but ester hydrolysis susceptibility may limit its in vivo stability .

Heterocyclic Modifications

  • The thiadiazole ring in 1-(3-phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane () introduces sulfur-based interactions (e.g., hydrogen bonding, π-stacking), which are absent in the dichlorophenyl analog . This could diversify pharmacological targets, such as enzymes requiring sulfur coordination.

Stereochemical Considerations

  • The R-configuration in the benzyl ester derivative () highlights the importance of stereochemistry in receptor binding, though the target compound’s stereochemical data remain unspecified .

Research Findings and Implications

  • Synthetic Challenges : Derivatives with multiple substituents (e.g., 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one) require complex synthetic routes, whereas the target compound’s simpler structure may facilitate scalable synthesis .

Biological Activity

1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane is a heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from diverse studies to present a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a diazepane ring with a 3,4-dichlorophenyl substituent and a methyl group at the 5-position. Its molecular formula is C_{13}H_{14}Cl_{2}N_{2}, with a molecular weight of approximately 259.17 g/mol. The structure contributes to its unique chemical properties, influencing its interactions with biological systems.

Biological Activities

Research indicates that 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane exhibits various biological activities:

  • Neurotransmitter Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially modulating neurological functions. These interactions could be significant for therapeutic applications in anxiety and depression.
  • Pharmacological Properties : The compound has been investigated for its pharmacological properties, particularly as a ligand in receptor binding studies. It shows promise in modulating enzyme activity or receptor function related to neurotransmitter systems.
  • Cytotoxicity : In vitro studies have indicated that derivatives of diazepane compounds exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values indicating effective inhibition of cell growth in leukemia cell lines .

The exact mechanisms by which 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane exerts its effects are still under investigation. However, potential mechanisms include:

  • Receptor Modulation : The compound may act as an antagonist or modulator at specific neurotransmitter receptors, influencing pathways associated with mood regulation and anxiety .
  • Enzyme Inhibition : Studies suggest that it may inhibit enzymes involved in neurotransmitter metabolism, which could enhance its therapeutic profile for neurological disorders.

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of the biological activity of related diazepane derivatives:

CompoundBiological ActivityIC50 Value (µM)Reference
1-(3-Chloro-4-methylphenyl)-5-methyl-1,4-diazepaneCytotoxicity against Reh cells18
FPPQ (related compound)5-HT3R antagonist0.0676
Benzhydryl derivativesAntiproliferative activityVarious (30 - 65)

These findings highlight the potential of diazepane derivatives in drug development, particularly for conditions such as anxiety and cancer.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of 1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepane. Future studies should focus on:

  • In Vivo Studies : Conducting animal models to assess the pharmacokinetics and therapeutic efficacy.
  • Structural Optimization : Synthesizing new derivatives to enhance biological activity and reduce potential side effects.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

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